3,5-Dimethyl-2-methoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the use of boron-containing reagents. For instance, barbituric acid derivatives were synthesized through the addition of 1,3-dimethyl barbituric acid to tris(alkoxy)benzoyl chloride, followed by the formation of difluoroboron complexes . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3,5-Dimethyl-2-methoxyphenylboronic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . These studies provide detailed information on the geometrical parameters, which are found to be consistent with similar derivatives. The presence of methoxy and dimethyl groups on the phenyl ring influences the molecular conformation and stability, as seen in the crystal structure of related compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through spectroscopic evaluations and the study of their mesomorphic and thermotropic properties . For example, the nonlinear optical properties of a bis(methoxyphenyl) derivative were attributed to a small energy gap between the frontier molecular orbitals . The liquid crystalline properties of barbituric acid derivatives and their difluoroboron complexes were investigated, revealing that longer alkyl chains lead to monomorphic mesogens with enantiotropic thermotropic liquid crystalline mesophases . These findings suggest that the physical and chemical properties of this compound could also be influenced by its molecular structure and substituents.
Scientific Research Applications
Supramolecular Assembly Design
3,5-Dimethyl-2-methoxyphenylboronic acid is utilized in the design and synthesis of supramolecular assemblies. For example, studies have shown its use in forming assemblies with heteroatoms like nitrogen, facilitated by the formation of hydrogen bonds between the boronic acid and N-atoms. This is evident in the work done by Pedireddi and Seethalekshmi, where they explored the supramolecular assemblies of various phenylboronic acids with bipyridine derivatives (Pedireddi & Seethalekshmi, 2004).
Crystal Engineering
The chemical structure of this compound plays a significant role in crystal engineering. Research on ortho-alkoxyphenylboronic acids, including this compound, has shown that the introduction of alkoxy substituents can influence the monomeric structure of boronic acids, making them valuable for novel crystal engineering applications (Cyrański et al., 2012).
Formation of Tetraarylpentaborates
The formation of tetraarylpentaborates using this compound has been explored in inorganic chemistry. Nishihara et al. described the reaction of this boronic acid with aryloxorhodium complexes, leading to the formation of new tetraarylpentaborates, which have unique structural and chemical properties (Nishihara, Nara, & Osakada, 2002).
Asymmetric Catalysis
The modified analogues of this compound have been found effective in asymmetric catalysis. Morimoto et al. developed a modified DIOP analogue with 3,5-dimethyl groups for use in the asymmetric hydrogenation of itaconic acid derivatives, highlighting the potential of this boronic acid in catalytic applications (Morimoto, Chiba, & Achiwa, 1989).
Fluorescence Quenching Studies
Research on the fluorescence quenching of similar boronic acid derivatives has been conducted, providing insights into the interactions and quenching mechanisms of these compounds. This is crucial for understanding the behavior of this compound in various chemical environments (Geethanjali, Nagaraja, & Melavanki, 2015).
Suzuki Cross-Coupling Reactions
The compound has been utilized in Suzuki cross-coupling reactions. For instance, Chaumeil et al. reported the use of sterically hindered arylboronic esters, including derivatives of this compound, in cross-coupling reactions to obtain biaryls (Chaumeil, Signorella, & Drian, 2000).
Safety and Hazards
3,5-Dimethyl-2-methoxyphenylboronic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact, it is recommended to wash off immediately with plenty of water .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability for use in chemical reactions.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reagent.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the conditions of the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.
properties
IUPAC Name |
(2-methoxy-3,5-dimethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQRLCDAMYQFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245160 | |
Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1451391-98-2 | |
Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxy-3,5-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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